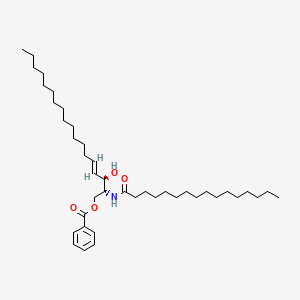

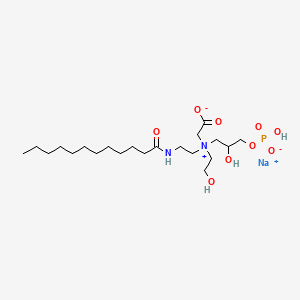

![molecular formula C9H11N3O B574757 (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine CAS No. 175530-52-6](/img/structure/B574757.png)

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine” is an organic compound that contains a benzimidazole functional group . It is also known as 2‑aminomethylbenzimidazole . The compounds containing benzimidazole functional groups have strong coordination ability and diverse coordination structures, making the coordination chemistry of benzimidazole-containing ligands a very active research topic .

Synthesis Analysis

The synthesis of this compound involves the use of o-phenylenediamine and glycine . The two are placed in a high-pressure autoclave, and 6mol/L of HCl is added . The mixture is stirred evenly and then kept in a constant temperature box at 120°C for 48 hours . After cooling, concentrated ammonia is used to adjust the pH to around 8 . The solid that precipitates out is filtered, and the product is recrystallized with distilled water . Activated carbon is used for decolorization to obtain colorless needle-shaped (1H-benzo[d]imidazol-2-yl)methanamine . The yield is 72% .Molecular Structure Analysis

The molecular structure of “(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine” can be represented by the SMILES stringNCCC1=NC2=CC(OC)=CC=C2N1 . The InChI code is 1S/C10H13N3O.2ClH/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H . Physical And Chemical Properties Analysis

“(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine” is a solid compound . Its empirical formula isC10H15Cl2N3O, and its molecular weight is 264.15 . The compound’s density is 1.3±0.1 g/cm3, and its boiling point is 384.4±25.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine: serves as a valuable scaffold for designing novel drugs. Its structural features make it an attractive candidate for drug development. Researchers explore its potential in the following areas:

- Antibacterial Agents : Derivatives of benzimidazoles exhibit antibacterial activity against various pathogens .

- Antimycobacterial Compounds : Benzimidazole derivatives have shown promise in combating mycobacterial infections .

Coordination Chemistry and Catalysis

Fluorinated derivatives of (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine play essential roles in coordination chemistry and catalysis:

- Single-Molecule Magnets : Co(II) cubane complexes containing this moiety exhibit single-molecule magnet behavior .

- Catalysts for Water Electro-Oxidation : Cobalt catalysts based on this structure have been developed for efficient water oxidation .

Biochemical Signaling Pathways

The compound’s imidazole ring can modulate biological processes:

- PqsR Inhibition : Blocking the AQ signal reception via PqsR (a regulator in bacterial quorum sensing) could lead to therapeutic benefits .

Synthetic Routes and Methodology

Researchers have devised various synthetic routes for (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine and its derivatives. These methods enable efficient access to this scaffold .

Functional Materials and Fluorophores

- Red-Emitting Fluorophores : The compound’s fluorinated derivatives serve as efficient red-emitting fluorophores .

- Near-Infrared Dyes : These dyes exhibit absorption maxima near 950 nm, making them useful for imaging applications .

Regiocontrolled Synthesis of Substituted Imidazoles

Recent advances in the synthesis of imidazoles highlight the importance of this heterocyclic ring in functional molecules. Researchers focus on constructing specific bonds during imidazole formation .

Safety And Hazards

Propiedades

IUPAC Name |

(6-methoxy-1H-benzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXQBRISRBHAAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [1-methyl-2-(1-methyl-2-propoxyethoxy)ethoxy]-, sodium salt](/img/structure/B574676.png)

![2,4(3H,5H)-Furandione, 3-[(4-methoxyphenyl)azo]- (9CI)](/img/no-structure.png)

![5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine](/img/structure/B574684.png)